4-(Difluoromethoxy)-2-fluorophenylfluoranesulfonate
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Overview
Description
4-(Difluoromethoxy)-2-fluorophenyl fluoranesulfonate is an organofluorine compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a difluoromethoxy group, a fluorophenyl group, and a fluoranesulfonate group, making it a versatile molecule for synthetic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethoxy)-2-fluorophenyl fluoranesulfonate typically involves the difluoromethylation of phenols. One common method includes the use of cesium carbonate as a base and sodium 2-chloro-2,2-difluoroacetate as the difluoromethylating agent. The reaction is carried out in dry dimethylformamide (DMF) under nitrogen atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-2-fluorophenyl fluoranesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoranesulfonate group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions to form complex aromatic structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as m-chloroperbenzoic acid (m-CPBA). Reaction conditions typically involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce complex aromatic compounds with multiple functional groups.
Scientific Research Applications
4-(Difluoromethoxy)-2-fluorophenyl fluoranesulfonate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-(difluoromethoxy)-2-fluorophenyl fluoranesulfonate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorinated groups enhance its binding affinity and selectivity for these targets, making it a potent inhibitor in various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated phenyl derivatives such as:
- 4-(Trifluoromethoxy)benzenesulfonyl chloride
- 4-(Difluoromethoxy)aniline
- Difluoromethoxylated ketones
Uniqueness
What sets 4-(difluoromethoxy)-2-fluorophenyl fluoranesulfonate apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its difluoromethoxy group, in particular, enhances its stability and lipophilicity, making it more effective in various applications compared to its analogs.
Properties
Molecular Formula |
C7H4F4O4S |
---|---|
Molecular Weight |
260.16 g/mol |
IUPAC Name |
4-(difluoromethoxy)-2-fluoro-1-fluorosulfonyloxybenzene |
InChI |
InChI=1S/C7H4F4O4S/c8-5-3-4(14-7(9)10)1-2-6(5)15-16(11,12)13/h1-3,7H |
InChI Key |
OCDWAYFYEHTPQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)F)OS(=O)(=O)F |
Origin of Product |
United States |
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